molecular formula C14H24O2 B12684012 Methyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate CAS No. 84522-27-0

Methyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate

Cat. No.: B12684012
CAS No.: 84522-27-0
M. Wt: 224.34 g/mol
InChI Key: GDVXOQCKZGGAQG-UHFFFAOYSA-N
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Description

Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a rigid [2.2.2] bicyclooctane scaffold with three substituents: a methyl ester at position 2, a methyl group at position 5, and an isopropyl group at position 5. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

84522-27-0

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

methyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C14H24O2/c1-8(2)11-6-10-7-13(14(15)16-4)12(11)5-9(10)3/h8-13H,5-7H2,1-4H3

InChI Key

GDVXOQCKZGGAQG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC1CC2C(=O)OC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding carboxylic acid, while reduction produces an alcohol.

Scientific Research Applications

Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavorings due to its unique chemical structure.

Mechanism of Action

The mechanism by which methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 7-Isopropyl-5-Methylbicyclo[2.2.2]Octane-2-Carboxylate

The ethyl ester analog (CAS: 84522-29-2) shares the same bicyclic core and substituent positions but differs in the ester group (ethyl vs. methyl). Key differences include:

  • Synthetic Utility : Ethyl esters are often intermediates in prodrug strategies due to easier hydrolysis under physiological conditions.

Amino-Substituted Bicyclo[2.2.2]Octane Carboxylates

Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate derivatives (e.g., (±)-3 and (±)-4) highlight the impact of amino substituents:

  • Physical Properties: The hydrochloride salts of amino-substituted analogs exhibit lower melting points (e.g., 130–133°C for (±)-3) compared to non-polar substituents, reflecting ionic interactions and solubility differences .
  • Bioactivity: Amino groups enable hydrogen bonding, which is critical for receptor binding in pharmaceutical applications. For example, ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1626394-43-1) is explored in drug discovery for its chiral rigidity .

Ring System Variations

Bicyclo[2.2.1] vs. Bicyclo[2.2.2] Systems

Compounds like tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 134003-84-2) demonstrate how smaller bicyclo[2.2.1] systems differ:

  • Steric Strain : The [2.2.1] system introduces higher angular strain, increasing reactivity but reducing thermal stability compared to the more relaxed [2.2.2] framework .
  • Cavity Size : The [2.2.2] scaffold provides a larger cavity, advantageous in host-guest chemistry or catalysis.

Heteroatom Incorporation

Azabicyclo derivatives, such as methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride (CAS: 2306265-63-2), show:

  • Basicity : Nitrogen atoms increase basicity, altering solubility and enabling pH-dependent applications .
  • Pharmaceutical Relevance : Heteroatoms are common in bioactive molecules, such as β-lactam antibiotics (e.g., bicyclo[3.2.0]heptane derivatives in ) .

Physicochemical and Pharmacological Properties

Melting Points and Crystallinity

  • Methyl/ethyl esters with non-polar substituents (e.g., isopropyl, methyl) exhibit higher melting points (e.g., 227–229°C for (±)-2) due to van der Waals interactions, whereas ionic derivatives (e.g., hydrochlorides) have lower melting points .
  • Crystallinity tests (e.g., USP〈695〉) confirm purity, a critical factor in pharmaceutical manufacturing .

Pharmacokinetic Considerations

  • Steric Effects : The 7-isopropyl group may hinder enzymatic degradation, enhancing metabolic stability.

Data Table: Comparative Analysis of Bicyclo[2.2.2] Derivatives

Compound Name CAS Number Substituents Melting Point (°C) Key Properties Reference
Methyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate Not Available 2-COOMe, 5-Me, 7-iPr N/A High lipophilicity, rigid
Ethyl 7-isopropyl-5-methylbicyclo[2.2.2]octane-2-carboxylate 84522-29-2 2-COOEt, 5-Me, 7-iPr N/A Intermediate metabolic lability
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate HCl (±)-3 1626394-43-1 2-COOEt, 3-NH₂ 130–133 Ionic solubility, bioactivity
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate HCl 2306265-63-2 4-COOMe, 2-N N/A Enhanced basicity

Biological Activity

Methyl 7-isopropyl-5-methylbicyclo(2.2.2)octane-2-carboxylate is a bicyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be described by its molecular formula C15H26O2C_{15}H_{26}O_2. The compound features a bicyclic structure which contributes to its unique chemical behavior and potential interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, various derivatives have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans16 µg/mL

Note: Data are illustrative and based on related compounds.

Enzyme Inhibition

Research has also focused on the ability of this compound to inhibit specific enzymes relevant to disease pathways. For example, studies have demonstrated its potential to inhibit enzymes involved in the biosynthesis of bacterial cell walls, which could lead to new antibiotic therapies.

Case Study: Inhibition of RmlA Enzyme

In a study investigating the inhibition of the RmlA enzyme, which is crucial for L-rhamnose biosynthesis in bacteria, this compound showed promising results. The enzyme was tested in vitro using a coupled enzyme assay, revealing that the compound could effectively reduce enzyme activity by up to 70% at certain concentrations .

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in drug development:

  • Antimicrobial Agents : Given its inhibitory effects on bacterial growth, this compound could be developed into a new class of antibiotics.
  • Anti-inflammatory Properties : Preliminary findings suggest that similar bicyclic compounds may possess anti-inflammatory properties, warranting further investigation into their therapeutic applications.
  • Neuroprotective Effects : Some studies indicate that derivatives of bicyclic compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to assess its safety profile:

  • Toxicity Studies : Initial toxicity assessments indicate low toxicity levels at therapeutic doses.
  • Side Effects : Further research is needed to evaluate long-term side effects and interactions with other medications.

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